3,4-Dehydro Cilostazol-d11 is a deuterated analog of 3,4-Dehydro Cilostazol, which is an active metabolite of Cilostazol. Cilostazol is primarily used as a phosphodiesterase inhibitor for the treatment of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. The deuterated version, 3,4-Dehydro Cilostazol-d11, is utilized in pharmacokinetic studies and analytical chemistry to improve the sensitivity and accuracy of measurements in biological samples.
The synthesis of 3,4-Dehydro Cilostazol-d11 involves the incorporation of deuterium into the structure of 3,4-Dehydro Cilostazol. This process typically utilizes deuterated reagents during the synthetic pathway to ensure that specific hydrogen atoms are replaced with deuterium.
The synthetic route may include several steps such as:
The detailed reaction conditions and yields can vary based on the specific synthetic route chosen .
The molecular structure of 3,4-Dehydro Cilostazol-d11 features a quinolinone core with specific substitutions that characterize its pharmacological activity. The incorporation of deuterium isotopes alters its mass but does not significantly change its chemical behavior.
3,4-Dehydro Cilostazol-d11 participates in various chemical reactions typical for phosphodiesterase inhibitors. These reactions include enzyme interactions where it mimics the substrate or product forms in biological systems.
The compound undergoes metabolic transformations similar to those observed with its parent compound, Cilostazol. This includes hydrolysis and conjugation reactions that are critical for its pharmacokinetic profiling .
The mechanism of action for 3,4-Dehydro Cilostazol-d11 involves inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in vasodilation and improved blood flow.
Research indicates that the pharmacological effects of 3,4-Dehydro Cilostazol-d11 mirror those of Cilostazol, contributing to its therapeutic efficacy in treating conditions related to poor circulation .
Relevant analyses confirm that these properties are crucial for its application in both laboratory settings and clinical research .
3,4-Dehydro Cilostazol-d11 is primarily used in scientific research for:
This compound plays a vital role in enhancing our understanding of drug metabolism and efficacy in clinical settings.
3,4-Dehydro Cilostazol-d11 (DCIL-d11) is a deuterium-labeled analog of 3,4-Dehydro Cilostazol (DCIL; OPC-13015), the primary pharmacologically active metabolite of the antiplatelet drug Cilostazol (CLZ). Structurally, DCIL is formed via oxidative dehydrogenation of the parent compound’s quinolinone core, resulting in a conjugated diene system that enhances its pharmacological potency. DCIL exhibits 5-fold greater inhibitory activity against phosphodiesterase III (PDE3) compared to CLZ, contributing significantly to the overall therapeutic effects of cilostazol therapy, including vasodilation and antiplatelet aggregation [1] [6].
DCIL-d11 incorporates eleven deuterium atoms (²H or D) at specific positions on its cyclohexyl and tetrazole rings (Molecular Formula: C₂₀H₁₄D₁₁N₅O₂; Molecular Weight: 378.51 g/mol) [2] [3]. This isotopic substitution maintains near-identical chemical and physical properties to unlabeled DCIL, including chromatographic behavior and ionization efficiency. However, the carbon-deuterium bonds confer greater metabolic stability due to the kinetic isotope effect, where the stronger C-D bond resists enzymatic cleavage compared to C-H. This property is critical for its utility as an internal standard but does not alter its intrinsic pharmacological activity [4] [10].
Table 1: Structural Characteristics of 3,4-Dehydro Cilostazol-d11 and Related Compounds
Compound | Molecular Formula | CAS Number | Key Structural Features | Pharmacological Activity |
---|---|---|---|---|
Cilostazol | C₂₀H₂₇N₅O₂ | 73963-72-1 | Tetrahydroquinolinone, cyclohexyltetrazole | PDE3 inhibition (Baseline) |
3,4-Dehydro Cilostazol | C₂₀H₂₅N₅O₂ | 73963-62-9 | Diene-conjugated quinolinone core | 5x more potent than Cilostazol |
3,4-Dehydro Cilostazol-d11 | C₂₀H₁₄D₁₁N₅O₂ | 1073608-13-5 | Deuterium at cyclohexyl/tetrazole moieties | Matches DCIL (used as tracer) |
DCIL-d11 serves as an essential quantitative tool in bioanalytical assays due to its near-identical physiochemical properties to DCIL and its resistance to metabolic degradation. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, deuterated internal standards compensate for matrix effects, extraction inefficiencies, and ionization variability during sample preparation and analysis. For example, in a validated UPLC-MS/MS method for simultaneous quantification of CLZ and DCIL in human plasma, DCIL-d11 demonstrated:
The use of DCIL-d11 enables high-sensitivity detection at low plasma volumes (100 µL), critical for supporting bioequivalence studies. In a crossover investigation of 30 healthy subjects administered 100 mg cilostazol, DCIL-d11 facilitated precise measurement of DCIL’s pharmacokinetic parameters, including AUC (area under the curve) and Cₘₐₓ (maximum concentration), without interference from endogenous plasma components [1] [6]. Its structural homogeneity with DCIL ensures co-elution during chromatography while the mass shift (m/z 378 → 379) allows distinct detection in mass spectrometers, eliminating cross-talk between analyte and internal standard channels [7].
Table 2: Analytical Performance of UPLC-MS/MS Methods Using DCIL-d11 as Internal Standard
Parameter | Cilostazol | 3,4-Dehydro Cilostazol | Method Requirements |
---|---|---|---|
Linearity Range (ng/mL) | 0.5–1000 | 0.5–500 | R² > 0.999 |
LLOQ (ng/mL) | 0.5 | 0.5 | S/N ≥ 25 |
Intra-Day Precision (% CV) | 0.93–1.88 | 0.91–2.79 | <15% |
Accuracy (%) | 98.8–101.7 | 98.0–102.7 | 85–115% |
Carry-Over (% LLOQ) | ≤1.33 | ≤1.41 | <20% |
DCIL-d11 is indispensable for advancing precision medicine and drug development in three key areas:
Compared to non-isotopic internal standards (e.g., benzophenone in USP methods), DCIL-d11 eliminates matrix effect variability and improves assay ruggedness. Its adoption has facilitated the transition from HPLC to UPLC-MS/MS platforms, enhancing throughput 5-fold while reducing solvent consumption and chromatographic run times [8] [9].
Table 3: Evolution of Analytical Methods for Cilostazol and Metabolites Using Deuterated Standards
Methodology | Internal Standard | Sample Volume | Run Time (min) | LLOQ (ng/mL) | Key Limitations Overcome |
---|---|---|---|---|---|
HPLC-UV | Benzophenone | 500 µL | >15 | 50 | Low sensitivity, matrix interference |
LC-MS/MS (Non-D) | Nateglinide | 200 µL | 5–8 | 1.0 | Inconsistent recovery for metabolites |
UPLC-MS/MS | DCIL-d11/CLZ-d11 | 100 µL | 1.2 | 0.5 | N/A – Gold standard for bioanalysis |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7